N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and a dimethylaminoethyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Carbamoyl Intermediate: The reaction begins with the preparation of the carbamoyl intermediate. This is achieved by reacting 2-(dimethylamino)ethylamine with an appropriate isocyanate under controlled conditions.
Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Batch Reactors: Utilizing large batch reactors to handle the multi-step synthesis.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Automated Purification: Employing automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Halogenation using bromine in carbon tetrachloride at low temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological processes at the molecular level.
Medicine
Medically, this compound is explored for its pharmacological properties. It shows promise in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers and other materials can enhance properties such as conductivity, stability, and reactivity.
Mechanism of Action
The mechanism of action of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene and phenyl rings provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of thiophene.
Uniqueness
N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-19(2)10-9-17-15(20)12-6-3-4-7-13(12)18-16(21)14-8-5-11-22-14/h3-8,11H,9-10H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSRHRMDLZDZPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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